

An In-depth Technical Guide to the Physicochemical Properties of Witepsol H15

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **witepsol**

Cat. No.: **B1172427**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Witepsol H15 is a hard fat excipient widely utilized in the pharmaceutical industry, primarily as a suppository base. Its consistent quality and well-defined physicochemical characteristics are crucial for the formulation of stable and effective dosage forms. This technical guide provides a comprehensive overview of the core physicochemical properties of **Witepsol** H15, complete with quantitative data, detailed experimental protocols, and visual representations of key relationships and workflows.

Core Physicochemical Properties of Witepsol H15

Witepsol H15 is composed of glycerol esters of saturated vegetable fatty acids, predominantly lauric acid, derived from coconut and palm kernel oils.[\[1\]](#)[\[2\]](#) It is a white, odorless hard fat available in pastille form.[\[1\]](#)

Solubility Profile

Witepsol H15 exhibits the following solubility characteristics:

- Readily soluble in: Diethyl ether, toluene, n-hexane
- Slightly soluble in: Anhydrous ethanol, methylene chloride
- Practically insoluble in: Water

This lipophilic nature is a key determinant of its application in pharmaceutical formulations.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **Witepsol H15**, providing a clear basis for formulation development and quality control.

Property	Value	Test Method Reference
Melting Point	33.5 - 35.5 °C	Ph. Eur. 2.2.15
Hydroxyl Value	5 - 15 mg KOH/g	Ph. Eur. 2.5.3
Saponification Value	230 - 245 mg KOH/g	Ph. Eur. 2.5.6
Acid Value	≤ 0.5 mg KOH/g	Ph. Eur. 2.5.1
Peroxide Value	≤ 3.0 meq O ₂ /kg	Ph. Eur. 2.5.5

Experimental Protocols

The determination of the physicochemical properties of **Witepsol H15** is governed by standardized pharmacopeial methods. Below are detailed methodologies for the key experiments cited.

Determination of Melting Point (Slip Point) - Ph. Eur. 2.2.15

This method determines the temperature at which a column of the substance in a capillary tube begins to rise when heated under controlled conditions.

Apparatus:

- Glass capillary tubes open at both ends, approximately 80 mm long, with an internal diameter of 1.0-1.2 mm and an external diameter of 1.4-1.5 mm.
- A suitable heating apparatus with a water bath and a calibrated thermometer.

Procedure:

- Melt the **Witepsol** H15 sample at a temperature not exceeding its melting point by more than 10°C.
- Introduce the molten sample into the capillary tubes to form a column approximately 10 mm high.
- Solidify the sample by cooling at a controlled rate.
- Attach the capillary tube to a thermometer and immerse it in a water bath.
- Heat the water bath at a constant rate (e.g., 1°C/min).
- The temperature at which the substance is observed to begin rising in the capillary tube is recorded as the melting point.

Determination of Hydroxyl Value - Ph. Eur. 2.5.3

The hydroxyl value is the number of milligrams of potassium hydroxide (KOH) required to neutralize the acetic acid capable of combining by acetylation with one gram of the substance.

Reagents:

- Acetic anhydride solution
- Pyridine
- 0.5 M alcoholic potassium hydroxide solution
- Phenolphthalein solution

Procedure:

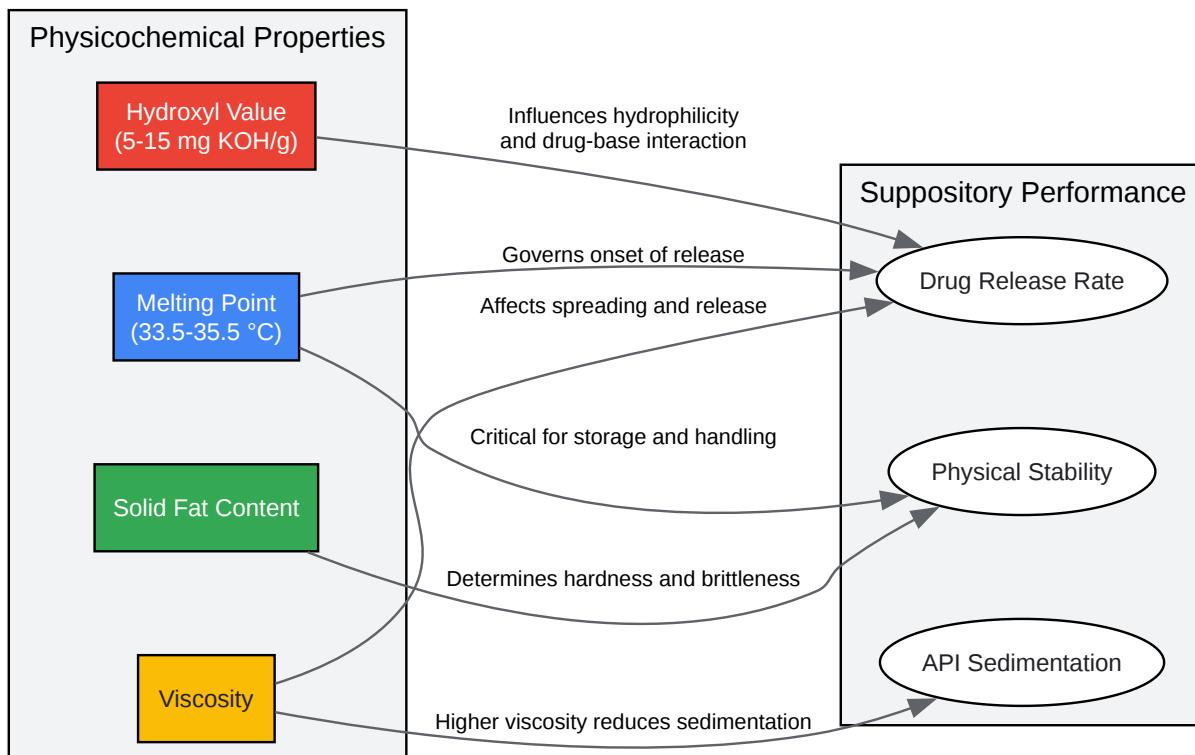
- Accurately weigh a specified amount of **Witepsol** H15 into a flask.
- Add a precise volume of acetic anhydride solution.
- Heat the flask in a water bath for a specified time to allow for acetylation of the free hydroxyl groups.

- Cool the flask and add water to hydrolyze the excess acetic anhydride to acetic acid.
- Titrate the resulting solution with 0.5 M alcoholic potassium hydroxide, using phenolphthalein as an indicator.
- Perform a blank titration under the same conditions, omitting the sample.
- The hydroxyl value is calculated from the difference in the volumes of titrant consumed by the blank and the sample.

Determination of Saponification Value - Ph. Eur. 2.5.6

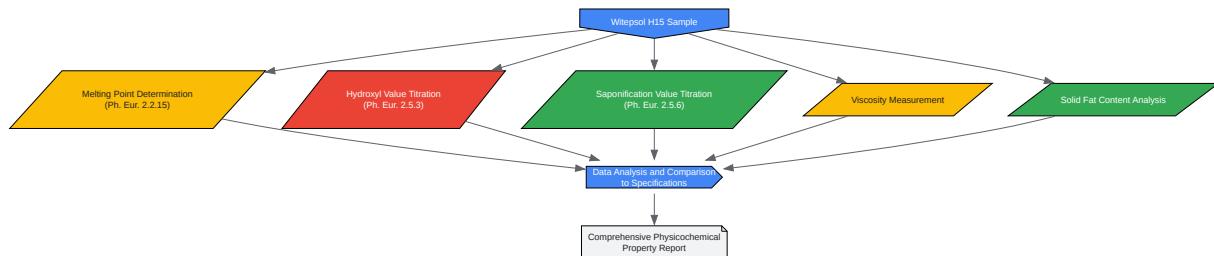
The saponification value is the number of milligrams of potassium hydroxide required to neutralize the free acids and to saponify the esters present in one gram of the substance.

Reagents:


- 0.5 M alcoholic potassium hydroxide solution
- 0.5 M hydrochloric acid
- Phenolphthalein solution

Procedure:

- Accurately weigh a specified amount of **Witepsol** H15 into a flask.
- Add a known excess of 0.5 M alcoholic potassium hydroxide.
- Attach a reflux condenser and heat the mixture for a specified time to ensure complete saponification.
- Cool the solution and titrate the excess potassium hydroxide with 0.5 M hydrochloric acid, using phenolphthalein as an indicator.
- Perform a blank titration under the same conditions, omitting the sample.
- The saponification value is calculated from the difference in the volumes of titrant consumed by the blank and the sample.


Visualizing Key Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the interplay of **Witepsol H15**'s physicochemical properties and a typical experimental workflow for its characterization.

[Click to download full resolution via product page](#)

Caption: Interplay of **Witepsol H15**'s physicochemical properties and their influence on suppository performance.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the physicochemical characterization of **Witepsol H15**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. thinksrs.com [thinksrs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Witepsol H15]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1172427#what-are-the-physicochemical-properties-of-witepsol-h15>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com